REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[N+:4]([O-])[CH:3]=1.C(N(CC)CC)C.O=P(Cl)(Cl)[Cl:20]>>[Cl:20][C:3]1[N:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:1]([OH:10])=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=C[N+](=CC=C1)[O-])(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=C[N+](=CC=C1)[O-])(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
occured due to an exothermic reaction)
|
Type
|
DISTILLATION
|
Details
|
The main quantity of excess phosphorus oxychloride was distilled off under vacuum
|
Type
|
CUSTOM
|
Details
|
to flow into water at a temperature below 40° C
|
Type
|
ADDITION
|
Details
|
After addition of diluted caustic soda solution
|
Type
|
CUSTOM
|
Details
|
the 2-chloronicotnic acid precipitated at a pH value of 2.0 to 2.5
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |